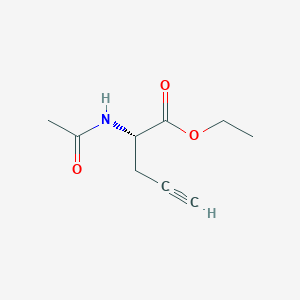
N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-alpha-Acetyl-L-propargylglycine ethyl ester involves several steps. One common method includes the acetylation of L-propargylglycine followed by esterification with ethanol. The reaction conditions typically involve the use of an acid catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
N-alpha-Acetyl-L-propargylglycine ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the ester can be catalyzed by either an acid or a base, leading to the formation of N-alpha-Acetyl-L-propargylglycine and ethanol . Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, resulting in the formation of corresponding carboxylic acids. Substitution reactions often involve nucleophiles that replace the alkoxy group, forming new compounds.
Wissenschaftliche Forschungsanwendungen
N-alpha-Acetyl-L-propargylglycine ethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its role in the regulation of gene expression, protein folding, and protein-protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the inhibition of proteolytic enzymes. Industrial applications include its use in the synthesis of other chemical compounds and materials .
Wirkmechanismus
The mechanism of action of N-alpha-Acetyl-L-propargylglycine ethyl ester involves the inhibition of proteolytic enzymes. The compound binds to the active sites of these enzymes, blocking their activity and preventing the breakdown of proteins into smaller peptides and amino acids. This inhibition leads to increased stability and expression of proteins, which can have various biochemical and physiological effects.
Vergleich Mit ähnlichen Verbindungen
N-alpha-Acetyl-L-propargylglycine ethyl ester is unique in its structure and reactivity compared to other similar compounds. Similar compounds include N-acetyl-L-phenylalanine ethyl ester and N-acetyl-L-tyrosine ethyl ester, which also undergo similar chemical reactions and have comparable applications. N-alpha-Acetyl-L-propargylglycine ethyl ester stands out due to its specific inhibition of proteolytic enzymes and its role in protein stability.
Eigenschaften
IUPAC Name |
ethyl (2S)-2-acetamidopent-4-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFOCHGENVPUER-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC#C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)

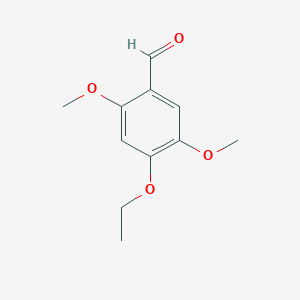


![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid](/img/structure/B6331273.png)
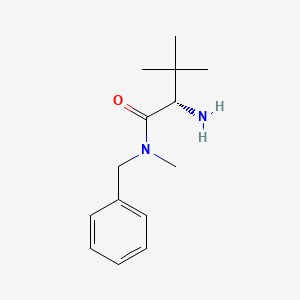
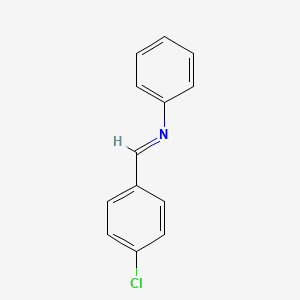


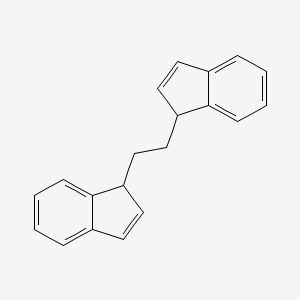
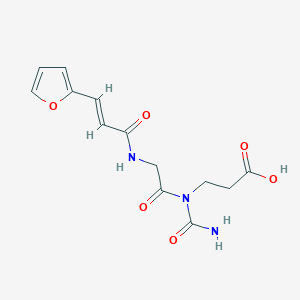

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide](/img/structure/B6331325.png)
